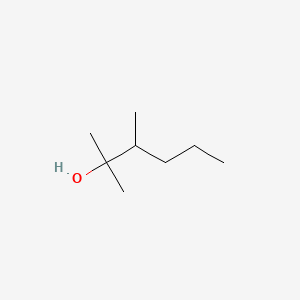

2,3-Dimethyl-2-hexanol

CAS No.: 1955-03-9

Cat. No.: VC2401980

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955-03-9 |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 2,3-dimethylhexan-2-ol |

| Standard InChI | InChI=1S/C8H18O/c1-5-6-7(2)8(3,4)9/h7,9H,5-6H2,1-4H3 |

| Standard InChI Key | BFKOEFFCVFMWPF-UHFFFAOYSA-N |

| SMILES | CCCC(C)C(C)(C)O |

| Canonical SMILES | CCCC(C)C(C)(C)O |

Introduction

Chemical Identity and Basic Properties

2,3-Dimethyl-2-hexanol belongs to the family of tertiary alcohols, characterized by having three carbon groups attached to the carbon bearing the hydroxyl group. The compound has a CAS Registry Number of 19550-03-9 and is also known by the systematic IUPAC name 2,3-dimethylhexan-2-ol . This branched alcohol features a hexane backbone with methyl substituents at positions 2 and 3, with the hydroxyl group attached to the second carbon atom. The molecular structure of this compound contributes significantly to its physical behavior and chemical reactivity patterns. As a tertiary alcohol, it exhibits characteristic reactions that distinguish it from primary and secondary alcohols, particularly in elimination and substitution reactions. The compound's branched structure also influences its physical properties including boiling point, density, and solubility in various solvents.

Physical Properties

2,3-Dimethyl-2-hexanol possesses several distinctive physical properties that define its behavior under various conditions. The compound has a molecular weight of 130.228 g/mol and exists as a liquid at room temperature and pressure . With a boiling point of 150.5°C at 760 mmHg, it has a relatively high boiling point compared to smaller alcohols, reflecting the influence of its carbon chain length and branching pattern . The compound has a density of 0.821 g/cm³, making it less dense than water, which is consistent with most organic alcohols . Its flash point of 56.6°C indicates that it should be handled with appropriate safety precautions as it can form ignitable mixtures with air at relatively low temperatures . As with many alcohols containing both polar hydroxyl groups and nonpolar hydrocarbon portions, 2,3-Dimethyl-2-hexanol likely exhibits limited water solubility but good solubility in organic solvents such as ethers, esters, and hydrocarbons.

Table 1: Physical Properties of 2,3-Dimethyl-2-hexanol

Structural Features and Nomenclature

2,3-Dimethyl-2-hexanol features a distinctive molecular structure that determines its chemical behavior and physical properties. The compound consists of a hexane backbone with methyl substituents at the second and third carbon positions, and a hydroxyl group attached to the second carbon atom . This arrangement makes it a tertiary alcohol, as the carbon bearing the hydroxyl group is connected to three other carbon atoms. The presence of the methyl groups creates branching in the carbon chain, which affects the molecular geometry and intermolecular interactions. These structural features influence properties such as boiling point, density, and solubility compared to straight-chain alcohols of similar molecular weight. The tertiary nature of the hydroxyl group also significantly impacts the compound's reactivity in various chemical reactions, particularly those involving the hydroxyl functional group.

Nomenclature

The systematic IUPAC name for this compound is 2,3-dimethylhexan-2-ol, which follows the standard IUPAC nomenclature rules for organic compounds . The name can be broken down into several components that describe the structure: "hexan" indicates the six-carbon backbone; "2,3-dimethyl" denotes methyl groups attached at the second and third carbon positions; and "2-ol" signifies a hydroxyl group attached to the second carbon atom. Alternative names for this compound include 2,3-dimethyl-2-hexanol, which is also widely used in scientific literature and chemical databases . The CAS Registry Number 19550-03-9 provides a unique identifier for this compound in chemical databases and literature . In the broader context of organic chemistry classification, this compound belongs to the family of tertiary alcohols and more specifically to branched aliphatic alcohols. These classification systems help organize our understanding of the compound's expected physical and chemical properties based on structural similarities with other compounds in the same category.

Chemical Reactivity

The chemical reactivity of 2,3-Dimethyl-2-hexanol is primarily dictated by its tertiary alcohol structure, with the hydroxyl group attached to a carbon that is bonded to three other carbon atoms. This structural arrangement significantly influences its behavior in various chemical reactions, particularly compared to primary and secondary alcohols. Tertiary alcohols like 2,3-Dimethyl-2-hexanol are generally more reactive in elimination reactions and less reactive in oxidation reactions. When treated with strong acids, the compound readily undergoes dehydration to form alkenes, with 2,3-dimethyl-2-hexene being a potential major product. This dehydration occurs via an E1 mechanism, involving the formation of a carbocation intermediate, which is relatively stable due to hyperconjugation effects from adjacent alkyl groups. The tertiary nature of the hydroxyl group makes it an excellent leaving group after protonation, facilitating the elimination process.

Dehydration Reactions

2,3-Dimethyl-2-hexanol, as a tertiary alcohol, readily undergoes dehydration reactions when treated with dehydrating agents such as sulfuric acid, phosphoric acid, or when heated to elevated temperatures. This reaction typically proceeds through the elimination of water to form 2,3-dimethyl-2-hexene, an alkene with the double bond at the position of the original hydroxyl group. The reaction follows an E1 (elimination unimolecular) mechanism, beginning with the protonation of the hydroxyl group to form a good leaving group (water). After the departure of water, a relatively stable tertiary carbocation is formed, which subsequently loses a proton from an adjacent carbon to form the double bond. The presence of the two methyl groups at positions 2 and 3 influences the dehydration pathway, potentially affecting the distribution of alkene products if multiple elimination pathways are possible. This dehydration reaction is important both from a mechanistic perspective in understanding organic reaction pathways and potentially in the synthesis of alkenes for further chemical transformations.

Table 2: Typical Dehydration Conditions for Tertiary Alcohols Like 2,3-Dimethyl-2-hexanol

| Dehydrating Agent | Typical Conditions | Expected Major Product |

|---|---|---|

| Sulfuric Acid | Heat, 100-140°C | 2,3-Dimethyl-2-hexene |

| Phosphoric Acid | Heat, 100-150°C | 2,3-Dimethyl-2-hexene |

| p-Toluenesulfonic Acid | Benzene, reflux | 2,3-Dimethyl-2-hexene |

| Alumina | Heat, 200-300°C | 2,3-Dimethyl-2-hexene |

Oxidation Behavior

Synthesis Methods

The synthesis of 2,3-Dimethyl-2-hexanol can be achieved through various synthetic routes commonly employed for tertiary alcohols. One of the most common approaches for preparing tertiary alcohols involves the Grignard reaction, where an appropriate Grignard reagent reacts with a ketone. For 2,3-Dimethyl-2-hexanol, this could involve the reaction of methylmagnesium bromide with 3-methyl-2-hexanone. Alternatively, organolithium reagents can be employed in place of Grignard reagents, following similar reaction pathways. Another potential synthetic route includes the addition of methyl groups to appropriate aldehydes or ketones through organometallic reactions. The specific choice of synthetic pathway would depend on factors such as available starting materials, desired purity, scale of production, and laboratory constraints. Each method has its advantages and limitations in terms of yield, selectivity, and practicality for different scales of synthesis.

Grignard and Organolithium Routes

The synthesis of 2,3-Dimethyl-2-hexanol via Grignard or organolithium routes represents one of the most straightforward approaches to obtaining this tertiary alcohol. In a typical Grignard synthesis, methylmagnesium bromide (CH₃MgBr) could react with 3-methyl-2-hexanone to form the tertiary alcohol through nucleophilic addition to the carbonyl group. This reaction proceeds through the nucleophilic attack of the Grignard reagent's carbon atom on the electrophilic carbonyl carbon, followed by acidic workup to yield the desired alcohol. Similarly, methyllithium (CH₃Li) could be employed in place of the Grignard reagent, following essentially the same reaction mechanism but potentially offering different reactivity profiles or selectivity under certain conditions. Both reactions require anhydrous conditions, as the presence of water or other protic solvents would destroy the organometallic reagents before they could react with the carbonyl compound. The advantages of these routes include relatively high yields, straightforward procedures, and the ability to access tertiary alcohols that might be difficult to synthesize through other methods.

Reduction Methods

Comparison with Related Compounds

Comparing 2,3-Dimethyl-2-hexanol with structurally related compounds provides valuable insights into how small structural modifications affect physical properties and chemical reactivity. As a tertiary alcohol with branching at positions 2 and 3, it differs from isomeric primary and secondary hexanols in several important aspects. Unlike primary alcohols such as 1-hexanol, 2,3-Dimethyl-2-hexanol cannot be oxidized to aldehydes or carboxylic acids using common oxidizing agents. Similarly, it differs from secondary alcohols like 2-hexanol, which can be oxidized to ketones. The branched structure of 2,3-Dimethyl-2-hexanol influences its boiling point, which at 150.5°C is relatively high for a C8 alcohol, reflecting the impact of the branching pattern on intermolecular forces . When compared to its alkene dehydration product, 2,3-dimethyl-2-hexene (which has a molecular formula of C8H16), the alcohol exhibits higher water solubility and a higher boiling point due to the presence of the hydroxyl group, which enables hydrogen bonding. These comparative relationships highlight how functional groups and structural features systematically influence the physical and chemical properties of organic compounds.

Table 3: Comparison of 2,3-Dimethyl-2-hexanol with Related Compounds

| Property | 2,3-Dimethyl-2-hexanol | 1-Hexanol (Primary) | 2-Hexanol (Secondary) | 2,3-Dimethyl-2-hexene |

|---|---|---|---|---|

| Alcohol Type | Tertiary | Primary | Secondary | Alkene (not alcohol) |

| Oxidation Behavior | Resistant | Forms aldehydes/acids | Forms ketones | Different reactivity pattern |

| Dehydration Rate | Rapid | Slow | Moderate | N/A (already unsaturated) |

| Boiling Point | 150.5°C | ~157°C | ~140°C | Lower than corresponding alcohol |

| Hydrogen Bonding | Moderate | Strong | Strong | None |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume